1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) 1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17598521
InChI: InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-10-11-16-14(12-15)13-17(24(30)31)26(16)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3
SMILES:
Molecular Formula: C23H33BN2O8
Molecular Weight: 476.3 g/mol

1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)

CAS No.:

Cat. No.: VC17598521

Molecular Formula: C23H33BN2O8

Molecular Weight: 476.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) -

Specification

Molecular Formula C23H33BN2O8
Molecular Weight 476.3 g/mol
IUPAC Name [5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Standard InChI InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-10-11-16-14(12-15)13-17(24(30)31)26(16)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3
Standard InChI Key QPQNGTZVBACALV-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C23H33BN2O8, with a molecular weight of 476.3 g/mol. Its IUPAC name, [5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, reflects the presence of three tert-butoxycarbonyl (Boc) groups, a boronic acid substituent at position 2, and a tert-butyl ester at the indole nitrogen (position 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H33BN2O8
Molecular Weight476.3 g/mol
InChI KeyQPQNGTZVBACALV-UHFFFAOYSA-N
Canonical SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O
CAS NumberVC17598521

The tert-butyl ester and Boc groups enhance steric protection, improving stability during synthetic processes. The boronic acid moiety enables participation in cross-coupling reactions, a hallmark of its utility in medicinal chemistry.

Synthesis and Preparation

The synthesis of this compound involves a multi-step strategy to introduce functional groups while preserving the indole core.

Synthetic Route

  • Indole Core Formation: The indole scaffold is typically synthesized via the Fischer indole synthesis, reacting phenylhydrazine with a ketone or aldehyde under acidic conditions.

  • Borylation: A palladium-catalyzed borylation reaction introduces the boronic acid group at position 2. This step often employs bis(pinacolato)diboron (B2Pin2) as the boron source.

  • Amino Group Protection: The amino group at position 5 is protected with Boc groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

  • Esterification: The indole nitrogen is esterified with tert-butyl alcohol, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Considerations

Industrial-scale production optimizes yield through continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). Process intensification reduces costs while maintaining high purity (>95%).

Applications in Organic Synthesis

This compound’s boronic acid group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.

Case Study: Pharmaceutical Intermediate

In a representative reaction, the compound couples with 4-bromophenylacetamide under Pd(PPh3)4 catalysis to form a biaryl product. This intermediate is critical in synthesizing kinase inhibitors for oncology applications.

Research Findings and Biological Relevance

While direct biological data for this compound is limited, structural analogs demonstrate promising activities:

Anticancer Activity

Indole-boronic acid hybrids exhibit proteasome inhibitory activity, disrupting protein degradation in cancer cells. For instance, bortezomib, a boronic acid-containing drug, is FDA-approved for multiple myeloma.

Antibacterial Properties

Similar compounds show broad-spectrum antibacterial effects by inhibiting penicillin-binding proteins. Modifications to the boronic acid group enhance target specificity.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesApplications
1H-Indole-2-carboxylic acidLacks boron; simpler structureAntimicrobial research
BortezomibBoronic acid-containing proteasome inhibitorCancer therapy
5-BromoindoleHalogenated indoleOrganic synthesis intermediate

The tert-butyl ester and Boc groups in the target compound confer superior stability compared to non-protected analogs, enabling prolonged storage and handling in synthetic workflows.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator